![molecular formula C20H17BrO5 B14408351 9,10-Anthracenedione, 3-[2-(2-bromoethyl)-3-oxobutyl]-1,8-dihydroxy- CAS No. 87393-66-6](/img/structure/B14408351.png)
9,10-Anthracenedione, 3-[2-(2-bromoethyl)-3-oxobutyl]-1,8-dihydroxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9,10-Anthracenedione, 3-[2-(2-bromoethyl)-3-oxobutyl]-1,8-dihydroxy- is a derivative of anthraquinone, an aromatic organic compound. Anthraquinone derivatives are known for their diverse applications in dyes, pharmaceuticals, and as intermediates in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Anthracenedione, 3-[2-(2-bromoethyl)-3-oxobutyl]-1,8-dihydroxy- typically involves the following steps:
Oxidation of Anthracene: Anthracene is oxidized using chromium (VI) as the oxidant to produce anthraquinone.
Friedel-Crafts Reaction: Benzene and phthalic anhydride react in the presence of aluminum chloride (AlCl3) to form o-benzoylbenzoic acid, which is then cyclized to anthraquinone.
Diels-Alder Reaction: Naphthoquinone and butadiene undergo a Diels-Alder reaction followed by oxidative dehydrogenation to yield anthraquinone.
Industrial Production Methods
Commercial production of anthraquinone derivatives involves large-scale oxidation of anthracene, Friedel-Crafts technology, and Diels-Alder chemistry .
Chemical Reactions Analysis
Types of Reactions
Oxidation: Anthraquinone can be oxidized to form various quinones.
Reduction: Reduction with copper yields anthrone.
Substitution: Sulfonation with sulfuric acid produces anthraquinone-1-sulfonic acid, which can further react to form chlorinated derivatives.
Common Reagents and Conditions
Oxidizing Agents: Chromium (VI) compounds.
Reducing Agents: Copper.
Sulfonating Agents: Sulfuric acid.
Major Products
Anthrone: Formed by reduction.
Chlorinated Derivatives: Formed by sulfonation and subsequent reactions.
Scientific Research Applications
9,10-Anthracenedione derivatives have significant applications in various fields:
Mechanism of Action
The mechanism of action of 9,10-Anthracenedione derivatives involves:
Reduction to Dihydroxyanthracene: This compound can react with lignin, degrading it and making it more water-soluble.
Enzyme Inhibition: Some derivatives inhibit enzymes like topoisomerase I, which is a target for cancer therapy.
Comparison with Similar Compounds
Similar Compounds
Anthraquinone: The parent compound, used widely in dyes and as a digester additive in papermaking.
Anthrone: A reduced form of anthraquinone, used in organic synthesis.
Chlorinated Anthraquinones: Formed by sulfonation and chlorination, used in various industrial applications.
Properties
CAS No. |
87393-66-6 |
|---|---|
Molecular Formula |
C20H17BrO5 |
Molecular Weight |
417.2 g/mol |
IUPAC Name |
3-[2-(2-bromoethyl)-3-oxobutyl]-1,8-dihydroxyanthracene-9,10-dione |
InChI |
InChI=1S/C20H17BrO5/c1-10(22)12(5-6-21)7-11-8-14-18(16(24)9-11)20(26)17-13(19(14)25)3-2-4-15(17)23/h2-4,8-9,12,23-24H,5-7H2,1H3 |
InChI Key |
QXVYLTKRRFYQEQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(CCBr)CC1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=CC=C3O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


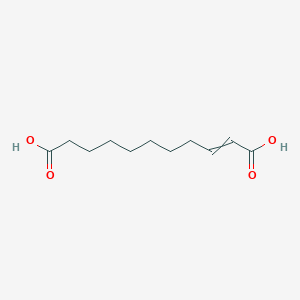
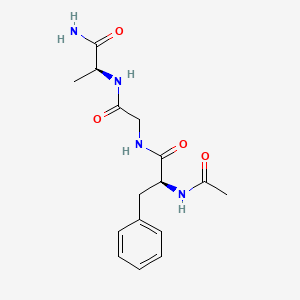
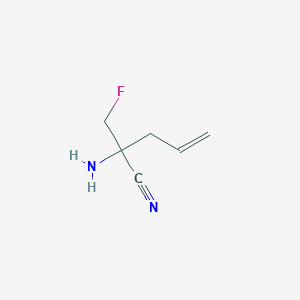
![5-[6-(3,4-Dichlorophenoxy)hexyl]-N-methyl-1,3,4-thiadiazol-2-amine](/img/structure/B14408285.png)
![anti-Tricyclo[7.1.0.0]decane](/img/structure/B14408288.png)
![4-[2-(4-Chlorophenyl)-2-oxoethyl]azetidin-2-one](/img/structure/B14408291.png)

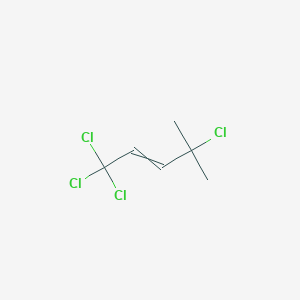
![Glycine, N-(carboxymethyl)-N-[2-[(4-chlorophenyl)amino]-2-oxoethyl]-](/img/structure/B14408303.png)
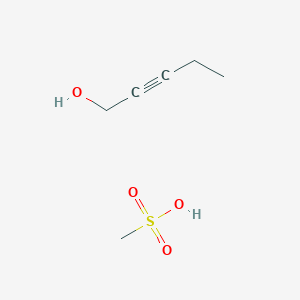
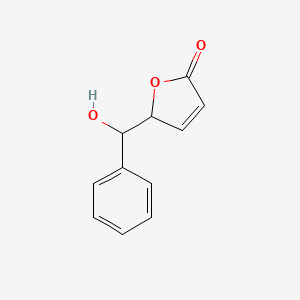
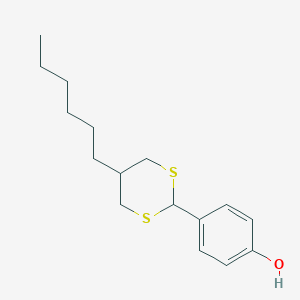
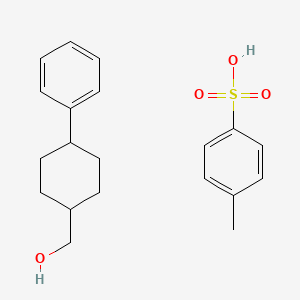
![Silane, trimethyl[(2-methylphenyl)methoxy]-](/img/structure/B14408338.png)
